Biphenylene, octamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenylene, octamethyl-: is an organic compound characterized by its unique structure, which consists of two benzene rings joined by two bridging bonds, forming a 6-4-6 arene system. This compound is a derivative of biphenylene, where eight hydrogen atoms are replaced by methyl groups. It is a pale, yellowish solid with a hay-like odor and exhibits properties typical of polycyclic aromatic hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biphenylene, octamethyl- can be achieved through various methods. One common approach involves the reaction of biphenylene with methylating agents under specific conditions. For instance, the Friedel-Crafts alkylation reaction is often employed, where biphenylene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of biphenylene, octamethyl- typically involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Biphenylene, octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully reduced biphenylene derivatives.
Substitution: Halogenated or nitrated biphenylene derivatives.
Scientific Research Applications
Chemistry: Biphenylene, octamethyl- is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: In biological research, biphenylene, octamethyl- is studied for its potential as an anti-cancer agent. Its ability to interact with DNA and inhibit the growth of cancer cells has been a subject of interest .
Industry: The compound finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it suitable for use in advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of biphenylene, octamethyl- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, biphenylene, octamethyl- can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects .
Comparison with Similar Compounds
Cyclobutadiene: A compound with a similar 4-membered ring structure but different electronic properties.
Uniqueness: Biphenylene, octamethyl- stands out due to its enhanced stability and unique electronic properties resulting from the presence of methyl groups. These modifications make it more suitable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
72468-75-8 |
---|---|
Molecular Formula |
C20H24 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octamethylbiphenylene |
InChI |
InChI=1S/C20H24/c1-9-10(2)14(6)18-17(13(9)5)19-15(7)11(3)12(4)16(8)20(18)19/h1-8H3 |
InChI Key |
AZDASMRCOFAZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)C3=C(C(=C(C(=C23)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.